4,5-Dimethylbenzene-1,2-diol

説明

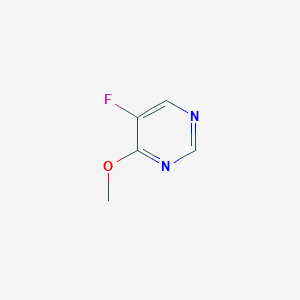

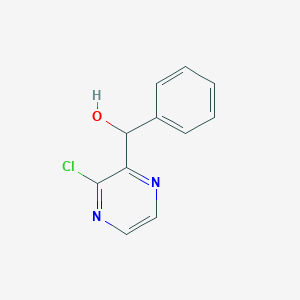

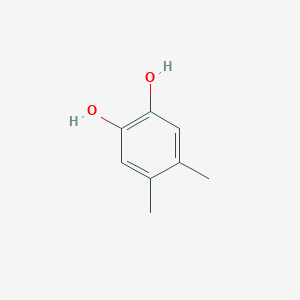

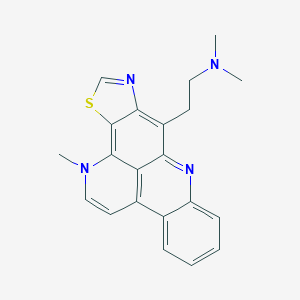

4,5-Dimethylbenzene-1,2-diol is a chemical compound with the molecular formula C₈H₁₀O₂ . It has a molecular weight of 138.1641 dalton . The compound is also known as 4,5-DIMETHYLRESORCINOL .

Synthesis Analysis

An efficient and cost-effective synthesis of 4,5-dimethylbenzene-1,2-dimethanol has been reported . The synthesis is accomplished in three steps with an overall yield of 80% . The synthesis began with the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with dimethyl acetylenedicarboxylate . This reaction was heated in toluene for 2 hours in a sealed pressure vessel, which afforded the 1,4-cyclohexadiene-based adduct . The adduct was then aromatized to dimethyl 4,5-dimethylphthalate using 10% Pd-C in refluxing p-xylene for 24 hours .Molecular Structure Analysis

The molecular structure of 4,5-Dimethylbenzene-1,2-diol consists of a benzene ring with two hydroxyl groups (OH) and two methyl groups (CH3) attached to it . The canonical SMILES representation of the compound is CC1=CC(=C(C=C1C)O)O .Chemical Reactions Analysis

Benzene, the core structure of 4,5-Dimethylbenzene-1,2-diol, can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Safety And Hazards

While specific safety and hazards data for 4,5-Dimethylbenzene-1,2-diol was not found, general safety measures for handling chemical compounds should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

特性

IUPAC Name |

4,5-dimethylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-3-7(9)8(10)4-6(5)2/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQJFKLRXDLRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508315 | |

| Record name | 4,5-Dimethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethylbenzene-1,2-diol | |

CAS RN |

2785-74-2 | |

| Record name | 4,5-Dimethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)

![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)